molecular formula C10H10N2O B1464146 (3-phenyl-1H-pyrazol-4-yl)methanol CAS No. 149872-98-0

(3-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1464146
CAS No.: 149872-98-0
M. Wt: 174.2 g/mol
InChI Key: ZHQAKFGSWPXCPH-UHFFFAOYSA-N
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Description

(3-phenyl-1H-pyrazol-4-yl)methanol is an organic compound with the molecular formula C10H10N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-phenyl-1H-pyrazol-4-yl)methanol typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield this compound. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Catalyst: None required

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure consistent product quality.

    Purification steps: such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(3-phenyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Converts the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: Further reduction can lead to the formation of (3-phenyl-1H-pyrazol-4-yl)methane.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: (3-phenyl-1H-pyrazol-4-yl)aldehyde

    Reduction: (3-phenyl-1H-pyrazol-4-yl)methane

    Substitution: (3-phenyl-1H-pyrazol-4-yl)chloride

Scientific Research Applications

(3-phenyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol
  • (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol
  • (3-(4-bromophenyl)-1H-pyrazol-4-yl)methanol

Uniqueness

(3-phenyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its phenyl group enhances its lipophilicity, making it more suitable for crossing biological membranes and interacting with hydrophobic pockets in enzymes or receptors.

Properties

IUPAC Name

(5-phenyl-1H-pyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQAKFGSWPXCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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